molecular formula C9H20ClNO3 B613087 H-D-Thr(tBu)-OMe.HCl CAS No. 115141-43-0

H-D-Thr(tBu)-OMe.HCl

Cat. No. B613087
M. Wt: 189,26*36,5 g/mole
InChI Key: SDHKEUUZUMQSAD-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Thr(tBu)-OMe.HCl, also known as 1,1-dithia-2-thiabutane-1-yl O-methyl hydrochloride, is a small molecule compound with potential applications in scientific research. It is a chiral molecule with a dithiabutane-substituted threonine backbone. This compound has been studied extensively due to its potential applications in medicinal chemistry, drug discovery, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for H-D-Thr(tBu)-OMe.HCl involves the protection of the hydroxyl group of threonine, followed by the introduction of a tert-butyl group at the alpha carbon and subsequent deprotection of the hydroxyl group. The final step involves the formation of the hydrochloride salt of the protected amino acid.

Starting Materials
L-Threonine, tert-Butyl bromoacetate, Methanol, Hydrochloric acid, Diisopropylethylamine, Dichloromethane

Reaction
Protection of the hydroxyl group of threonine using tert-butyldimethylsilyl chloride and diisopropylethylamine in dichloromethane, Introduction of tert-butyl group at the alpha carbon using tert-butyl bromoacetate and potassium carbonate in dimethylformamide, Deprotection of the hydroxyl group using hydrochloric acid in methanol, Formation of the hydrochloride salt of the protected amino acid by addition of hydrochloric acid to the deprotected amino acid in methanol

Scientific Research Applications

H-D-Thr(tBu)-OMe.HCl has a number of potential applications in scientific research. It has been studied extensively as a potential therapeutic agent for a variety of diseases, including cancer and diabetes. It has also been investigated as a potential drug for the treatment of Alzheimer’s disease. Additionally, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Mechanism Of Action

The exact mechanism of action of H-D-Thr(tBu)-OMe.HCl is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound may act as an agonist of certain receptors, such as the GABA receptor. This may explain its potential therapeutic effects in the treatment of certain diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of H-D-Thr(tBu)-OMe.HCl have not been extensively studied. However, it is believed to have a range of effects on the body. It is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been studied as a potential therapeutic agent for a variety of diseases, including cancer and diabetes. It has also been investigated as a potential drug for the treatment of Alzheimer’s disease.

Advantages And Limitations For Lab Experiments

H-D-Thr(tBu)-OMe.HCl has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to using this compound in lab experiments. For example, it is not yet fully understood how this compound works in the body, so its effects may not be fully predictable. Additionally, this compound is not widely available, so it can be difficult to obtain for research purposes.

Future Directions

There are a number of potential future directions for research on H-D-Thr(tBu)-OMe.HCl. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research could be done to develop new synthetic methods for this compound, as well as to develop new applications for this compound in scientific research.

properties

IUPAC Name

methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKEUUZUMQSAD-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Thr(tBu)-OMe.HCl

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